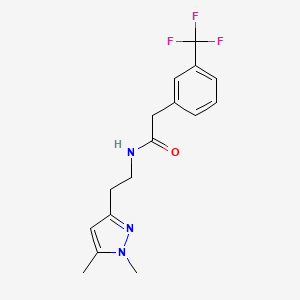
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide, also known as DPEP, is a novel compound that has gained significant attention in the scientific community due to its potential use in various research applications. DPEP is a small molecule inhibitor that has been shown to interact with a variety of proteins and enzymes, making it a promising candidate for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole moieties play a crucial role in medicinal chemistry due to their presence in biologically active compounds. The synthesis strategies for pyrazole derivatives involve condensation followed by cyclization, employing reagents like phosphorus oxychloride and dimethyl formamide. These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The recent success of pyrazole COX-2 inhibitors underlines the significance of these heterocycles in drug discovery (A. M. Dar & Shamsuzzaman, 2015).
Antifungal and Pharmacophore Analysis
Research on combating Bayoud disease in date palms has led to testing various small molecules for their antifungal properties. Among these, certain compounds, including those with pyrazole structures, demonstrated significant efficiency. This study provides insights into the structure-activity relationships (SAR) and pharmacophore predictions, emphasizing the biological activity against the Fusarium oxysporum pathogen (Y. Kaddouri et al., 2022).
Therapeutic Applications of Pyrazolines
Pyrazolines, another class of nitrogen-containing heterocyclic compounds, have been explored for their diverse pharmacological properties. These derivatives have shown potential as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. The therapeutic applications of pyrazoline derivatives are being intensively researched, with recent patents highlighting novel compounds exhibiting significant biological activities (M. Shaaban et al., 2012).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
The incorporation of trifluoromethyl groups in pyrazoles, especially at specific positions on the pyrazole nucleus, has been associated with enhanced anti-inflammatory and antibacterial activities. This review underscores the significance of trifluoromethylpyrazoles in medicinal chemistry, aiming to spur the development of novel agents with improved efficacy and reduced side effects (Kamalneet Kaur et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O/c1-11-8-14(21-22(11)2)6-7-20-15(23)10-12-4-3-5-13(9-12)16(17,18)19/h3-5,8-9H,6-7,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWKLJZCXHAOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-acetylpiperazin-1-yl)-7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2884773.png)
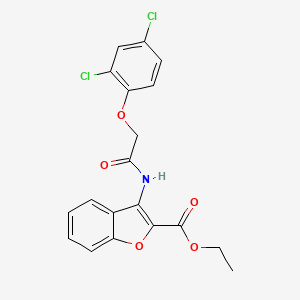
![3-[5-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile](/img/structure/B2884775.png)
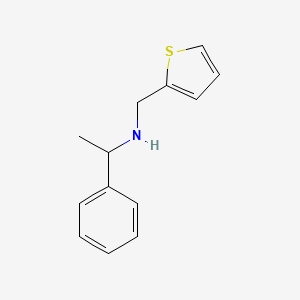
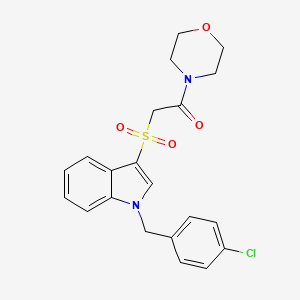
![2-((4-allyl-5-(benzo[d][1,3]dioxol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2884780.png)
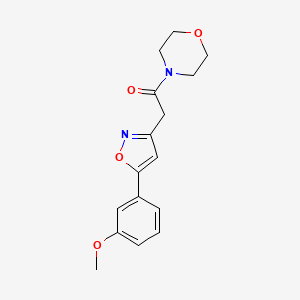
![(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(4-bromophenyl)methanone](/img/structure/B2884782.png)



![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)